Diisobutylaminoacetonitrile: Comprehensive Chemical Properties, Synthesis, and Applications
Diisobutylaminoacetonitrile: Comprehensive Chemical Properties, Synthesis, and Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
Diisobutylaminoacetonitrile (CAS: 25553-97-3), systematically known as 2-[bis(2-methylpropyl)amino]acetonitrile, is a sterically hindered α -aminonitrile. In advanced organic synthesis, it serves as a critical bifunctional building block. The presence of both a lipophilic, sterically demanding diisobutylamine moiety and a highly reactive nitrile group makes it an invaluable precursor for synthesizing complex diamines, active pharmaceutical ingredients (APIs), and specialized latent curing agents for polymer resins. This whitepaper details its physicochemical profile, provides a self-validating synthetic protocol grounded in Strecker-type condensation, and outlines its downstream applications.
Physicochemical Profiling
Understanding the physical and structural properties of Diisobutylaminoacetonitrile is essential for predicting its behavior in biphasic reactions and chromatographic purifications. The steric bulk of the two isobutyl groups significantly shields the nitrogen lone pair, modulating its basicity and nucleophilicity compared to unbranched aliphatic amines.
Table 1: Quantitative Chemical and Physical Data
| Property | Value / Description |
| IUPAC Name | 2-[bis(2-methylpropyl)amino]acetonitrile |
| CAS Registry Number | 25553-97-3[1] |
| Molecular Formula | C₁₀H₂₀N₂ |
| Molecular Weight | 168.28 g/mol |
| Monoisotopic Mass | 168.16264 Da[2] |
| Predicted XLogP | 2.7 (Indicates moderate lipophilicity)[2] |
| Structural Class | α -Aminonitrile |
| Solubility | Soluble in DCM, diethyl ether, and acetonitrile; insoluble in water. |
Mechanistic Pathways & Synthesis
The most efficient and scalable method for synthesizing Diisobutylaminoacetonitrile is via a modified Strecker reaction[3]. This multicomponent condensation involves diisobutylamine, formaldehyde, and a cyanide source (such as potassium cyanide or sodium cyanide).
The Causality of the Reaction Mechanism
The reaction proceeds through a highly electrophilic iminium ion intermediate. First, the nucleophilic secondary amine attacks the carbonyl carbon of formaldehyde. Because formaldehyde is highly reactive and unhindered, this step is rapid and exothermic, leading to a hemiaminal intermediate. Subsequent dehydration (often the rate-limiting step, driven by pH or thermal conditions) yields the iminium ion. Finally, the cyanide ion—a strong, soft nucleophile—attacks the iminium carbon to irreversibly form the stable α -aminonitrile.
Figure 1: Mechanistic pathway for the Strecker synthesis of Diisobutylaminoacetonitrile.
Step-by-Step Experimental Protocol
Note: As a Senior Application Scientist, I mandate that this protocol be executed in a highly ventilated fume hood equipped with a cyanide scrubber system. Cyanide salts are lethal.
Reagents Required:
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Diisobutylamine (1.0 equiv)
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Aqueous Formaldehyde (37% w/w) (1.05 equiv)
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Potassium Cyanide (KCN) (1.1 equiv)
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Glacial acetic acid (catalytic, for pH adjustment)
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Dichloromethane (DCM) (Extraction solvent)
Workflow:
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Hemiaminal Formation (Temperature Control): Charge a round-bottom flask with diisobutylamine (1.0 equiv) and cool the system to 0–5 °C using an ice-water bath. Causality: Cooling is critical because the addition of formaldehyde is highly exothermic; elevated temperatures can lead to the uncontrolled polymerization of formaldehyde (paraformaldehyde formation) or unwanted side reactions.
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Aldehyde Addition: Slowly add the 37% aqueous formaldehyde (1.05 equiv) dropwise over 30 minutes. Maintain vigorous stirring. Allow the mixture to stir for an additional 30 minutes at 10 °C to ensure complete conversion to the hemiaminal.
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Cyanation (Biphasic System): Dissolve KCN (1.1 equiv) in a minimal amount of distilled water. Add this aqueous cyanide solution dropwise to the reaction mixture. Causality: Using a biphasic aqueous system keeps the unreacted cyanide salts partitioned in the water layer, while the increasingly lipophilic product begins to separate, driving the equilibrium forward.
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Maturation: Adjust the pH to ~6.0 using glacial acetic acid to facilitate the dehydration of the hemiaminal into the iminium ion. Remove the ice bath and allow the reaction to mature at room temperature (20–25 °C) for 6 hours.
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Workup & Self-Validation: Quench the reaction by adding water and extract the mixture three times with DCM. Validation step: Test the aqueous layer with ferrous sulfate to ensure all residual cyanide is complexed before disposal.
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Diisobutylaminoacetonitrile can be purified via vacuum distillation to yield a clear, pale-yellow liquid.
Applications in Drug Development & Polymer Chemistry
Diisobutylaminoacetonitrile is a versatile intermediate. Its primary utility lies in the reactivity of the nitrile group, which can be manipulated while the sterically hindered amine remains inert.
Pharmaceutical Intermediates
In drug development, combinatorial chemistry often utilizes tertiary amine libraries[4]. Diisobutylaminoacetonitrile can be subjected to reduction (using LiAlH₄ or catalytic hydrogenation with Raney Nickel) to yield N,N -diisobutylethylenediamine. This unsymmetrical diamine is a privileged pharmacophore building block used to synthesize various receptor antagonists and kinase inhibitors. The steric bulk of the diisobutyl groups prevents unwanted N -alkylation during downstream API synthesis.
Polymer Chemistry & Thermoset Resins
Beyond pharma, α -aminonitriles are highly valued in materials science. Diisobutylaminoacetonitrile is specifically cited as a latent catalyst and curing agent in the manufacture of halogen-free thermoset resin systems[5]. In these systems, the compound remains inactive at room temperature (due to steric hindrance) but decomposes or activates upon thermal curing, initiating the cross-linking of epoxy or polyaddition products[6].
Figure 2: Downstream applications of Diisobutylaminoacetonitrile in pharma and polymers.
Toxicity, Safety, and Handling Protocols
Due to its chemical lineage, Diisobutylaminoacetonitrile must be handled with stringent safety protocols.
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Toxicity: While the nitrile group is covalently bound, metabolic or thermal degradation can release hydrogen cyanide (HCN). It is classified as an acute toxin (oral and dermal).
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Environmental Impact: Like many aliphatic amines, it is harmful to aquatic life. All waste must be incinerated in a chemical incinerator equipped with an afterburner and scrubber.
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Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and strong bases to prevent exothermic decomposition.
References
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Diisobutylaminoacetonitrile (C10H20N2) - PubChemLite Source: uni.lu (CCSbase)2
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25553-97-3 | Diisobutylaminoacetonitrile Source: bio-fount.com1
-
Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310 Source: epo.org4
-
Halogen free thermoset resin system for low... (WO2012158415A1) Source: google.com (Patents)7
-
Process for the manufacture of polyaddition products (US4038251A) Source: google.com (Patents)6
-
DIISOBUTYLAMINOACETONITRILE synthesis Source: chemicalbook.com3
Sources
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- 4. Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310 [data.epo.org]
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- 6. US4038251A - Process for the manufacture of polyaddition products containing imide groups by reaction of polymaleimides with polyhydric phenols using amine catalyst - Google Patents [patents.google.com]
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